Dricoid

Acid stability pH-dependent viscosity Alginate comparison

Dricoid is the commercial trademark for propylene glycol alginate (PGA), the propylene glycol ester of alginic acid (CAS 9005-37-2 / 29-12-8), a semi-synthetic polysaccharide derivative extracted from brown algae. It is supplied as a white to pale yellow powder or granular solid, with a typical degree of esterification ≥80% and a molecular formula of (C₉H₁₄O₇)n.

Molecular Formula C17H28O13
Molecular Weight 440.4 g/mol
Cat. No. B14125675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDricoid
Molecular FormulaC17H28O13
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(OC1C(=O)OCC(C)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O
InChIInChI=1S/C17H28O13/c1-5(18)4-27-15(25)11-6(2)7(19)9(21)17(28-11)29-12-8(20)10(22)16(26-3)30-13(12)14(23)24/h5-13,16-22H,4H2,1-3H3,(H,23,24)
InChIKeyHDSBZMRLPLPFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dricoid (Propylene Glycol Alginate) Technical Profile – Sourcing Specifications & Chemical Identity


Dricoid is the commercial trademark for propylene glycol alginate (PGA), the propylene glycol ester of alginic acid (CAS 9005-37-2 / 29-12-8), a semi-synthetic polysaccharide derivative extracted from brown algae [1]. It is supplied as a white to pale yellow powder or granular solid, with a typical degree of esterification ≥80% and a molecular formula of (C₉H₁₄O₇)n . Dricoid is registered as an algin-emulsifier composition with stabilizing, emulsifying, bodying, suspending, and water-holding properties for dairy products and other food uses [2]. Its molecular profile—high topological polar surface area (TPSA = 202 Ų), 6 H-bond donors and 13 H-bond acceptors, and a calculated XLogP3 of −2.8—dictates strong aqueous solvation and a preference for interfacial adsorption rather than lipid-phase partitioning [1].

Why Sodium Alginate or Generic Hydrocolloids Cannot Substitute Dricoid in Acidic or Calcium-Rich Formulations


Sodium alginate—the most widely available and lowest-cost alginate—is a carboxylate salt that ionises in solution, making it acutely sensitive to pH and divalent cations: it precipitates as alginic acid below pH 4.5 and forms rigid calcium-alginate gels in the presence of Ca²⁺ . In contrast, Dricoid (PGA) is a non-ionic ester in which the carboxyl groups are blocked by propylene glycol moieties, rendering it resistant to acid precipitation and non-gelling with polyvalent cations [1]. Generic hydrocolloids such as xanthan gum or pectin cannot replicate PGA's unique combination of interfacial surface activity, acid-stable thickening, and calcium-tolerant emulsion stabilization; procurement based solely on hydrocolloid class or unit price therefore introduces substantial formulation failure risk in acidified dairy, fruit beverages, and calcium-fortified products [2].

Head-to-Head Quantitative Differentiation: Dricoid vs. Sodium Alginate and Hydrocolloid Alternatives


Acid Stability: Dricoid Maintains Viscosity at pH 2–3 Where Sodium Alginate Precipitates

Under strongly acidic conditions (pH 2–3), sodium alginate undergoes protonation of carboxylate groups and precipitates as insoluble alginic acid, losing all thickening functionality. In the same pH range, Dricoid (propylene glycol alginate) not only remains fully soluble but exhibits its maximum viscosity [1]. This is attributable to the esterification of carboxyl groups with propylene glycol, which prevents acid-catalysed precipitation .

Acid stability pH-dependent viscosity Alginate comparison

Calcium Tolerance: Dricoid Does Not Gel in the Presence of Ca²⁺ Ions, Unlike Sodium Alginate

Sodium alginate is a classic ionotropic gelation polymer: upon contact with free Ca²⁺ ions, it rapidly forms insoluble calcium-alginate gels, which is desirable for encapsulation but a catastrophic failure mode in calcium-fortified foods and dairy products. Dricoid (PGA), due to its non-ionic ester structure, does not dissociate carboxyl groups capable of cross-linking with divalent cations and therefore does not gel even at high Ca²⁺ concentrations . It forms only weak gels in extreme conditions and is considered more an emulsifier than a true hydrocolloid gelling agent [1].

Calcium tolerance Divalent cation stability Alginate gelation

Interfacial Surface Activity: Dricoid Reduces Air/Water Surface Tension; Sodium Alginate Does Not

PGA is unique among alginate derivatives in possessing both hydrophilic (carboxyl, hydroxyl) and lipophilic (propylene glycol ester) domains, conferring genuine surfactant-like behaviour. In controlled rheological studies of oil-in-water salad dressing emulsions, PGA was demonstrated to be surface-active, leading to a measurable reduction in surface tension at the air/water interface, whereas xanthan gum contributed only bulk-phase viscosity without surface activity [1]. The foam capacity of PGA solutions has been shown to increase with increasing surface pressure, and the adsorbed PGA film exhibits high dilatational viscoelasticity, further contributing to emulsion and foam stability [2].

Surface activity Emulsification Interfacial tension

Beer Foam Stability: Commercially Relevant Performance Validated by NIBEM and Principal Component Analysis

In a multi-brand principal component analysis (PCA) of 14 commercial beer brands, those containing PGA as a foam enhancer showed high foam stability, with foam collapse time serving as the primary discriminatory parameter. The study demonstrated that PGA-containing beers achieved stable foam provided sufficient hydrophobic polypeptides were present [1]. A separate comparative thesis study using both NIBEM-T and Steinfurth-FST foam stability testers found that PGA's relative foam-stabilising power was method-dependent: when liquid drainage (Steinfurth-FST) was the measured parameter, PGA showed much better foam-stabilising ability compared to hop-derived tetra- and hexahydro-iso-alpha-acids; when foam collapse (NIBEM-T) was measured, the hop acids outperformed PGA [2]. This method-specific performance distinction is critical for formulators selecting foam stabilisers.

Beer foam Foam stability Beverage stabilisation

Acid Milk Beverage Stabilisation: Orthogonal Array Design Confirms Optimal PGA Synergy with CMC and Pectin

In a systematic study of formulated acidic milk beverages, propylene glycol alginate (Dricoid) was evaluated alongside CMC-Na, xanthan gum, guar gum, and high-ester pectin as single and combined stabilisers. Using an orthogonal array experimental design, the optimal stabiliser blend was quantitatively determined to be 0.2% PGA + 0.25% CMC + 0.1% high-ester pectin + 0.015% sucrose ester [1]. PGA's specific contribution at this low concentration (0.2% w/w) achieves effective acid milk protein stabilisation without excessive viscosity build-up, leveraging its dual hydrophilic-lipophilic character to coat and electrosterically stabilise casein particles at pH 3.3–4.0 [1].

Acid milk beverage Protein stabilisation Formulation optimisation

Emulsion Physical Stability: PGA–Polysaccharide Complexes Outperform Single-Polysaccharide Systems

In a comparative study of coconut oil-in-water emulsions stabilised by Dendrobium officinale polysaccharide (DOP), PGA, gum arabic (GA), and their complexes, compound-polysaccharide systems consistently yielded smaller average particle sizes and less droplet aggregation than single-polysaccharide systems. The emulsion prepared with a PGA:DOP ratio of 2:8 (total polysaccharide concentration 1.5 wt%) was among the most stable formulations, demonstrating superior physical stability as measured by LUMiSizer dispersion analysis [1]. The interfacial activity and zeta potential of the compound systems were primarily influenced by PGA or GA rather than DOP, confirming PGA's dominant role at the oil/water interface [1].

Oil-in-water emulsion Polysaccharide complex Physical stability

Procurement-Ready Application Scenarios for Dricoid Based on Quantitative Differentiation Evidence


Acidified Dairy Drinks and Fermented Milk Beverages (pH 3.0–4.5)

Dricoid is the alginate of choice for drinking yoghurts, lactic acid beverages, and acidified milk drinks where pH falls below 4.5. At pH 2–3, Dricoid exhibits maximum viscosity while sodium alginate precipitates, making it functionally irreplaceable [1]. The orthogonal-array-optimised stabiliser blend of 0.2% PGA + 0.25% CMC + 0.1% high-ester pectin + 0.015% sucrose ester provides validated protein stabilisation without excessive viscosity [2]. Procurement teams should specify food-grade (E405) or pharmaceutical-grade PGA with a degree of esterification ≥80% and pH of 1% solution between 3.0 and 4.5 for this application .

Calcium-Fortified Products and Dairy Desserts

In calcium-fortified juices, dairy desserts, ice creams, and processed cheese applications where free Ca²⁺ ions are present, sodium alginate fails catastrophically by forming rigid calcium-alginate gels. Dricoid's non-ionic ester structure prevents carboxyl dissociation and eliminates this gelation risk entirely [1]. The trademark registration of DRICOID specifically covers 'algin-emulsifier composition possessing stabilizing, emulsifying, bodying, suspending, and water-holding properties in dairy products such as ice cream, sherbets, chocolate milk, and cheese' [2]. Formulators should specify PGA with viscosity in the 200–600 mPa·s range (1% solution, 20°C) for dairy applications .

Beer Foam Stabilisation and Lacing Enhancement

Breweries seeking to improve foam cling and liquid drainage resistance (lacing) without altering bitterness should specify Dricoid as a foam enhancer. PCA analysis of commercial beers confirms that PGA-containing brands achieve high foam stability, and Steinfurth-FST testing demonstrates PGA's superior liquid-drainage resistance compared to hop-derived tetra- and hexahydro-iso-alpha-acids [1][2]. PGA's effect is additive when combined with hop-derived stabilisers, allowing flexible formulation strategies. The recommended addition rate is a small concentration (typically ppm levels) added post-fermentation; high-esterification grades (≥80%) are preferred for maximum interfacial activity .

Low-pH Emulsion-Based Sauces and Dressings

Salad dressings, mayonnaise-type products, and emulsified sauces with pH 3.0–4.0 benefit from Dricoid's dual functionality as both a surface-active emulsifier and an acid-stable thickener. Unlike xanthan gum, which contributes only bulk-phase viscosity, PGA reduces interfacial tension at the oil/water interface, enabling finer droplet size distributions and improved shelf-life stability [1]. For clean-label or polysaccharide-only emulsion systems, PGA in combination with neutral polysaccharides (e.g., at a PGA:DOP ratio of 2:8, total 1.5 wt%) provides LUMiSizer-verified physical stability superior to single-polysaccharide systems [2]. Procurement should specify the HVC (high-viscosity) grade with viscosity 200–600 mPa·s or the customised viscosity grade appropriate to the desired mouthfeel profile .

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